N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide
Brand Name: Vulcanchem
CAS No.: 1421469-58-0
VCID: VC6394624
InChI: InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
SMILES: CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide

CAS No.: 1421469-58-0

Cat. No.: VC6394624

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide - 1421469-58-0

Specification

CAS No. 1421469-58-0
Molecular Formula C17H26N2O3
Molecular Weight 306.406
IUPAC Name N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide
Standard InChI InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
Standard InChI Key RHBMHACDZOWRLP-UHFFFAOYSA-N
SMILES CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key domains:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a 2-methoxyethyl group (CH2CH2OCH3-\text{CH}_2\text{CH}_2\text{OCH}_3) .

  • Amide linker: Connects the piperidine’s 4-position to a propanamide backbone .

  • Phenoxy group: Attached to the propanamide’s α-carbon, forming a 2-phenoxypropanoyl moiety.

The stereochemistry of the α-carbon in the propanamide chain remains unspecified in available literature, leaving room for exploration of enantiomeric effects on bioactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1421469-58-0
Molecular FormulaC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}
Molecular Weight306.4 g/mol
SMILESCC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2
InChIKeyRHBMHACDZOWRLP-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis protocols for N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide are documented, analogous piperidine-amide compounds are typically synthesized via:

  • Amide Coupling: Reacting 1-(2-methoxyethyl)piperidin-4-amine with 2-phenoxypropanoic acid using coupling agents like HATU or EDC.

  • Alkylation: Introducing the 2-methoxyethyl group to piperidin-4-amine prior to amide formation .

A hypothetical synthesis could involve:

1-(2-Methoxyethyl)piperidin-4-amine+2-Phenoxypropanoic AcidEDC/HOBtN-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide\text{1-(2-Methoxyethyl)piperidin-4-amine} + \text{2-Phenoxypropanoic Acid} \xrightarrow{\text{EDC/HOBt}} \text{N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxypropanamide}

This route mirrors methods used for structurally related neuroactive compounds .

Reactivity and Stability

The compound’s stability is influenced by:

  • Amide Hydrolysis: Susceptibility to acidic/basic conditions, potentially yielding 1-(2-methoxyethyl)piperidin-4-amine and 2-phenoxypropanoic acid.

  • Ether Oxidation: The 2-methoxyethyl group may undergo oxidative cleavage under strong oxidizing agents .

Hypothesized Biological Activities

Enzyme Inhibition

The phenoxypropanoyl moiety resembles structural motifs in histone deacetylase (HDAC) inhibitors. HDAC inhibitors often feature a zinc-binding group (e.g., hydroxamate) linked to a hydrophobic cap . While this compound lacks a classical zinc chelator, its phenoxy group could interact with hydrophobic enzyme pockets, as seen in matrix metalloproteinase (MMP) inhibitors .

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetActivity (IC₅₀)Source
SAHA (Vorinostat)HDAC10 nM
BenztropineDopamine Transporter25 nM
N-[1-(2-Methoxyethyl)...HypotheticalNot Reported

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied .

  • Target Identification: No empirical data confirm interactions with DAT, HDAC, or other targets .

  • Toxicity Profile: Acute and chronic toxicity evaluations are absent .

Proposed Studies

  • In Vitro Screening: Test against panels of neurotransmitter transporters (DAT, SERT, NET) and enzymes (HDAC, MMP) .

  • Molecular Modeling: Simulate docking to HDAC or DAT using the compound’s 3D structure .

  • Synthetic Optimization: Explore stereochemical variations at the propanamide α-carbon.

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